molecular formula C19H14N2O3 B2673994 N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide CAS No. 946344-22-5

N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2673994
CAS No.: 946344-22-5
M. Wt: 318.332
InChI Key: JOHKQAMZBLUCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzofuran-Isoxazole Conjugates

The synthesis of benzofuran-isoxazole hybrids emerged from parallel advancements in heterocyclic chemistry during the late 20th century. Early work focused on benzofuran derivatives isolated from natural sources, such as the cytotoxic psoralens, while synthetic isoxazoles gained prominence as metabolic-stable bioisosteres for peptide bonds. The first deliberate conjugation of these systems appeared in the early 2000s, driven by the need to overcome antimicrobial resistance. A pivotal 2019 study demonstrated that 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide exhibits anticancer activity via topoisomerase inhibition, validating benzofuran’s role in targeting nucleic acid enzymes. Concurrently, isoxazole-containing drugs like leflunomide (for rheumatoid arthritis) and zonisamide (for epilepsy) highlighted the scaffold’s versatility, setting the stage for hybrid designs.

The 2020s witnessed systematic efforts to optimize benzofuran-isoxazole hybrids. A 2023 report detailed a five-step synthesis of analogs 4a–e , achieving minimum inhibitory concentrations (MICs) of 2–8 μg/mL against Mycobacterium tuberculosis. This period also saw the integration of computational methods, with molecular docking predicting binding energies of −9.37 to −11.63 kcal/mol against SARS-CoV-2 main protease. These advances reflect a shift from empirical screening to rational design, leveraging structural insights from X-ray crystallography and NMR spectroscopy.

Pharmacophoric Significance of Dual Heterocyclic Systems

The benzofuran-isoxazole hybrid architecture capitalizes on complementary pharmacophoric features, as outlined in Table 1.

Table 1: Pharmacophoric Contributions of Benzofuran and Isoxazole Moieties

Component Structural Feature Pharmacological Role Example in Hybrid Design
Benzofuran Planar aromatic system Intercalation with DNA/protein targets Enhanced binding to topoisomerase IV
Isoxazole N–O dipole Metabolic stability & H-bonding Resistance to cytochrome P450 oxidation
Carboxamide linker Flexible alkyl chain Conformational adaptability Optimization of target engagement

The benzofuran nucleus contributes π-π stacking interactions critical for binding aromatic residues in enzyme active sites. For instance, in N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide , the benzofuran’s fused rings align with hydrophobic pockets in E. coli topoisomerase IV, as evidenced by docking scores of −8.9 kcal/mol. Conversely, the isoxazole’s N–O dipole enables hydrogen bonding with catalytic residues, such as Asp73 in M. tuberculosis enoyl-ACP reductase.

Carboxamide linkers bridge these systems while introducing torsional flexibility. Molecular dynamics simulations reveal that the –CH2– spacer in the title compound adopts a gauche conformation (60° dihedral angle), positioning the isoxazole for optimal target engagement. This modularity permits tuning of physicochemical properties—for example, substituting the phenyl group with electron-withdrawing substituents improves solubility without compromising binding.

Current Research Landscape and Knowledge Gaps

Recent studies on benzofuran-isoxazole hybrids cluster into three domains:

  • Antimicrobial Applications : Hybrids exhibit broad-spectrum activity, with MICs of 4–16 μg/mL against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens. Dual-target inhibition strategies—simultaneously targeting enoyl-ACP reductase and DNA gyrase—are under investigation to circumvent resistance.
  • Anticancer Potential : Derivatives like 6-acetyl-4-bromo-benzofuran-3-carboxamide show IC50 values of 12 μM against MCF-7 breast cancer cells, attributed to ROS-mediated apoptosis.
  • COVID-19 Therapeutics : Docking studies identify benzofuran-isoxazole hybrids as SARS-CoV-2 main protease inhibitors, with binding energies surpassing −10 kcal/mol.

Despite these advances, critical gaps persist:

  • SAR Uncertainties : The impact of substituent position (e.g., 5-phenyl vs. 4-methyl isoxazole) on bioavailability remains poorly characterized.
  • In Vivo Data Scarcity : No published studies assess pharmacokinetics or toxicity in animal models, hindering clinical translation.
  • Synthetic Limitations : Current routes (e.g., [3+2] cycloaddition) yield ≤40% of target compounds, necessitating greener catalysts or flow chemistry approaches.

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(18-10-14-8-4-5-9-16(14)23-18)20-12-15-11-17(24-21-15)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHKQAMZBLUCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and minimal environmental impact. Techniques such as microwave-assisted synthesis (MWI) could be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-CPBA to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like LiAlH4 to reduce specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Halogens (e.g., Br2) in acetic acid for electrophilic substitution; nucleophiles (e.g., NaNH2) in liquid ammonia for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield epoxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways like MAPK/ERK or PI3K/Akt, leading to altered cellular functions such as proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
This compound C19H14N2O3 318.33 (5-Phenylisoxazol-3-yl)methyl Not reported
5-(Piperazin-1-yl)benzofuran-2-carboxamide (Vilazodone intermediate) C13H15N3O2 245.28 Piperazin-1-yl Not reported
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide C25H20N4O2 408.45 Benzoimidazole-benzyl 161–163
Relacatib (CAS-362505-84-8) C27H32N4O6S 540.63 Sulfonyl-azepin Not reported
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide C13H10FN3O3 275.24 Fluoro, methyl, oxadiazole Not reported

Key Observations:

  • Molecular Weight: The target compound (318.33 g/mol) is intermediate in size compared to analogs like Relacatib (540.63 g/mol) and the IDO1 inhibitor (408.45 g/mol). Lower molecular weight may improve bioavailability compared to bulkier derivatives.
  • In contrast, the piperazine in the Vilazodone intermediate increases polarity, favoring solubility in aqueous environments . Halogenation (e.g., fluorine in ) can enhance metabolic stability and electron-withdrawing effects, altering reactivity and binding interactions. Heterocyclic Additions (e.g., oxadiazole in , benzoimidazole in ) modulate steric and electronic profiles, influencing target selectivity.

Biological Activity

N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a benzofuran moiety with an isoxazole ring. This structural combination is significant for its biological activity.

Property Details
Molecular Formula C19H16N2O3
Molecular Weight 320.34 g/mol
CAS Number 946344-22-5

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of benzofuran, including this compound, showed potent antiproliferative effects against various cancer cell lines. The compound's mechanism involves the modulation of key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell proliferation and survival .

Case Study: Antiproliferative Effects

In vitro studies reported an IC50 value of approximately 1.136 μM against certain cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin . The presence of the carboxamide group is essential for enhancing anticancer activity.

Antibacterial and Antiviral Properties

This compound has also been investigated for its antibacterial and antiviral activities. It demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell signaling pathways.
  • Receptor Modulation : It can modulate the activity of G-protein coupled receptors (GPCRs), affecting cellular responses.
  • DNA Interaction : The benzofuran core may intercalate with DNA, disrupting replication and transcription processes.

Research Applications

The compound serves as a valuable scaffold in medicinal chemistry for developing new therapeutic agents. Its unique structure allows for the synthesis of various derivatives that can be screened for enhanced biological activity.

Q & A

(Basic) What are the standard synthetic routes for N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide, and what are the critical reaction steps?

The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted isoxazole-methylamines. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like EDC∙HCl with DMAP to form reactive intermediates (e.g., acyloxyphosphonium) for amide bond formation .
  • Reaction optimization : Prolonged reaction times (48–72 hours) under inert atmospheres (argon) to ensure completion .
  • Purification : Column chromatography with gradients of toluene/EtOAc or hexane/acetonitrile, often requiring acidic or basic additives to resolve polar impurities .

(Advanced) How can researchers optimize low yields in the coupling steps during synthesis?

Low yields (e.g., 18–50% in similar carboxamides) often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst screening : Adding DMAP post-incomplete reactions to enhance acylation efficiency, as seen in benzimidazole-carboxamide synthesis .
  • Temperature control : Refluxing in DCM at 50°C to stabilize reactive intermediates while minimizing decomposition .
  • Stoichiometric adjustments : Using a 1.2–1.5 molar excess of the amine component to drive the reaction toward amide formation .

(Basic) What spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming regiochemistry, particularly distinguishing isoxazole (δ 6.5–7.5 ppm) and benzofuran (δ 7.0–8.0 ppm) protons .
  • Mass spectrometry : High-resolution ESI-MS or HR-MS validates molecular weight (e.g., observed 258.08671 vs. calculated 258.08732) .
  • TLC monitoring : Silica gel F254 plates with UV detection ensure reaction progress and purity .

(Advanced) How can conflicting NMR data be resolved when characterizing substituted benzofuran carboxamides?

  • Deuterated solvent selection : DMSO-d6 resolves broad peaks caused by hydrogen bonding, while CDCl3 is preferred for sharper signals in non-polar intermediates .
  • 2D NMR techniques : COSY and HSQC experiments clarify overlapping signals in crowded aromatic regions (e.g., distinguishing benzofuran C-3 from isoxazole C-5) .
  • Comparative analysis : Cross-referencing with analogous compounds (e.g., anti-hyperlipidemic furamides) to identify expected splitting patterns .

(Basic) What strategies assess the chemical stability of this compound under different conditions?

  • Oxidative stability : Exposure to H2_2O2_2 or O2_2/light to test for quinone formation at the benzofuran moiety .
  • Hydrolytic stability : Refluxing in acidic (HCl) or basic (NaOH) aqueous solutions to probe amide bond lability .
  • Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for similar carboxamides) .

(Advanced) What mechanistic insights guide the design of bioactive derivatives?

  • Structure-activity relationship (SAR) : Modifying the isoxazole’s phenyl group (e.g., electron-withdrawing substituents) enhances receptor affinity, as seen in TLX receptor ligands .
  • Metabolic stability : Introducing methyl or methoxy groups at the benzofuran 3-position reduces CYP450-mediated oxidation in preclinical models .
  • Solubility optimization : Incorporating polar groups (e.g., hydroxyls) on the benzoylphenyl moiety improves aqueous solubility without compromising permeability .

(Basic) How are in vitro assays designed to evaluate pharmacological potential?

  • Enzyme inhibition : Screening against target enzymes (e.g., lipid metabolism regulators) using fluorogenic substrates and IC50_{50} determination .
  • Cell viability assays : Testing cytotoxicity in HEK293 or HepG2 cells at 10–100 μM concentrations to establish therapeutic indices .
  • Binding assays : Radioligand displacement studies (e.g., 3H^3H-labeled analogs) to quantify receptor affinity (Ki_i) .

(Advanced) How to address discrepancies in reported synthetic yields for similar carboxamides?

  • Reaction condition analysis : Compare solvent polarity (THF vs. DMF), which impacts intermediate stability and byproduct formation .
  • Catalyst efficiency : Assess metal-free vs. Pd-mediated coupling; the latter may improve yields but introduce purification challenges .
  • Purity of starting materials : Trace moisture in aminobenzophenone derivatives can hydrolyze activated esters, reducing yields by 10–15% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.